molecular formula C11H8O3 B14056973 1,3-Benzodioxole, 5-(2-furanyl)- CAS No. 139150-67-7

1,3-Benzodioxole, 5-(2-furanyl)-

Cat. No.: B14056973
CAS No.: 139150-67-7
M. Wt: 188.18 g/mol
InChI Key: VZXRFUCEWVEFTG-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-(2-furanyl)- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole, 5-(2-furanyl)- typically involves the reaction of catechol with disubstituted halomethanes under specific conditions. One common method is the Friedel-Crafts acylation, where catechol reacts with a halomethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 1,3-Benzodioxole, 5-(2-furanyl)- can be achieved through continuous flow processes. These processes involve the use of recyclable heterogeneous catalysts, which enhance the efficiency and sustainability of the reaction. The continuous flow method allows for precise control of reaction parameters, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-(2-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-(2-furanyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses. The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth and development .

Properties

CAS No.

139150-67-7

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

5-(furan-2-yl)-1,3-benzodioxole

InChI

InChI=1S/C11H8O3/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h1-6H,7H2

InChI Key

VZXRFUCEWVEFTG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CO3

Origin of Product

United States

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